Differentiation by 4-Position Substituent: Methylthio vs. Anilino in EGFR Inhibition Context
The target compound bears a 4-methylthio group, whereas the most potent published pyrido[3,4-d]pyrimidine EGFR inhibitors possess substituted anilino groups at the 4-position. Compound 25h (2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine) inhibited EGFRᴸ⁸⁵⁸ᴿ with an IC₅₀ of 1.7 nM and EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ with an IC₅₀ of 23.3 nM [1]. No comparable data exist for the 4-methylthio analog. The methylthio group is smaller, more lipophilic (estimated contribution to logP ~+0.8 vs. anilino), and lacks hydrogen-bonding donor capacity, which is critical for interactions in the kinase hinge region [2].
| Evidence Dimension | EGFR kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No published data available for 4-methylthio-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine |
| Comparator Or Baseline | Compound 25h (4-anilino pyrido[3,4-d]pyrimidine derivative): EGFRᴸ⁸⁵⁸ᴿ IC₅₀ = 1.7 nM; EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ IC₅₀ = 23.3 nM |
| Quantified Difference | Cannot be quantified; target compound has no reported activity. Structural divergence suggests likely loss of hinge-binding affinity. |
| Conditions | Biochemical kinase inhibition assay, recombinant EGFR enzymes. Comparator data from Zhang et al. 2018. |
Why This Matters
A researcher seeking a pre-optimized EGFR inhibitor should not select this compound; its 4-methylthio group is unvalidated and structurally incompatible with the established pharmacophore for hinge binding.
- [1] Zhang, H.; Wang, J.; Zhao, H. Y.; et al. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorg. Med. Chem. 2018, 26 (12), 3619-3633. View Source
- [2] Innocenti, P.; Woodward, H. L.; O'Fee, L.; Hoelder, S. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Org. Biomol. Chem. 2015, 13, 893-904. View Source
